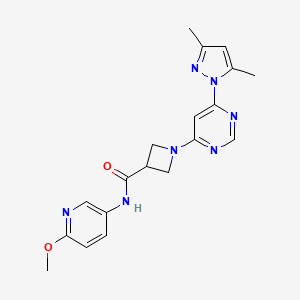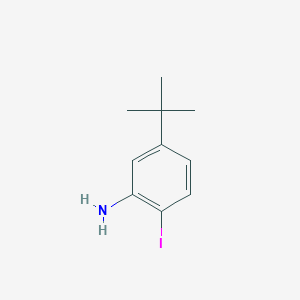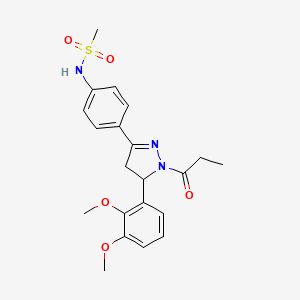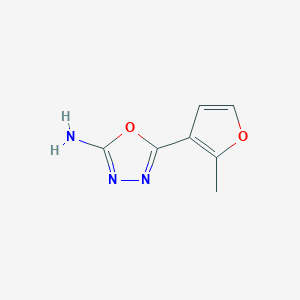![molecular formula C6H6N4O B3001109 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 96335-42-1](/img/structure/B3001109.png)
5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that belongs to the class of aminopyrazolopyrimidines. These compounds have been studied for their potential as inhibitors of Mycobacterium tuberculosis and have shown promising antimycobacterial activity . The structure of these compounds is characterized by a pyrazolopyrimidine scaffold, which can be modified at various positions to alter their biological activity and physicochemical properties.
Synthesis Analysis
The synthesis of aminopyrazolo[1,5-a]pyrimidines has been achieved through various methods. One approach involves the condensation of 3,5-diamino-4-(ethoxycarbonyl)pyrazole with β-bifunctional reagents to yield new 2-aminopyrazolo[1,5-a]pyrimidines . Another method includes a three-component synthesis that reacts aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde to produce 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The molecular structure of these compounds has been explored through various studies. For instance, single crystal X-ray analysis has been used to confirm the position of selective hydrolysis in the synthesis of related guanosine analogues . This structural information is crucial for understanding the activity and selectivity of these compounds towards biological targets.
Chemical Reactions Analysis
Aminopyrazolo[1,5-a]pyrimidines undergo various chemical reactions that are essential for their biological activity. The structure-activity relationship (SAR) studies have shown that specific moieties at certain positions on the pyrazolopyrimidine scaffold are important for antimycobacterial activity. For example, the 2-pyridylmethylamine moiety at the C-7 position is significant for Mycobacterium tuberculosis activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopyrazolo[1,5-a]pyrimidines have been characterized to identify potential liabilities for future lead optimization. These properties include in vitro cytotoxicity, microsomal metabolic stability, and physicochemical characteristics. Understanding these properties is essential for the development of these compounds as therapeutic agents .
Applications De Recherche Scientifique
Anti-Inflammatory Properties : A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives, like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, exhibited significant anti-inflammatory activity. These compounds were found to have a better therapeutic index and less ulcerogenic activity compared to traditional anti-inflammatory drugs (Auzzi et al., 1983).
Hepatitis C Virus Inhibition : Research in 2012 identified a 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of the hepatitis C virus (HCV). The study included the synthesis of a series of these compounds and evaluated their inhibitory activity against HCV in different cell culture systems (Hwang et al., 2012).
Anti-Epileptic Activities : A 2019 study synthesized novel triazolo[1,5-a]pyrimidin-7(4H)-one derivatives based on the marine natural product Essramycin. These compounds showed remarkable anti-epileptic activities in a hyper excitability model in primary cultured neocortical neurons (Ding et al., 2019).
Antischistosomal Activity : Research has synthesized and tested various pyrazolo[1,5-a]pyrimidine derivatives for their antischistosomal activity against Schistosoma mansoni. The study found that certain derivatives, particularly 7-mercaptopyrazolo[1,5-a]pyrimidines, demonstrated significant in vitro activity (Senga et al., 1975).
Antifungal Properties : A series of 7-alkylaminopyrazolo[1,5-alpha]pyrimidines showed inhibitory effects against the fungus Trichophyton mentagrophytes. These compounds have potential as topical antifungal agents, with the degree of inhibition increasing with the length of the alkylamino chain (Novinson et al., 1977).
Inhibition of Experimental Neoplasms : A 1955 study demonstrated that 4-aminopyrazolo(3,4-d)pyrimidine and its 1-methyl derivative significantly inhibited the growth of adenocarcinoma in mice. These compounds represented a new class of purine analogs with anticancer activity (Skipper et al., 1955).
Antiviral and Antitumor Activities : A 2008 study synthesized 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and evaluated their antitumor and antiviral activities. The compounds were found to have inhibitory effects on certain RNA and DNA viral replication (Islam et al., 2008).
Orientations Futures
The future research directions for 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one and related compounds could involve further exploration of their antitumor activity and potential applications in treating myeloproliferative disorders . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Mécanisme D'action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been studied for their wide range of pharmacological properties and are part of anxiolytic drugs . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .
Biochemical Pathways
Related compounds have been found to impact a variety of pathways, including those involved in the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
Result of Action
Related compounds have been found to have a wide range of effects, including antiviral and antiproliferative activities .
Propriétés
IUPAC Name |
5-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNQDTNZMPRNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=CC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)

![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)
![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)


![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)